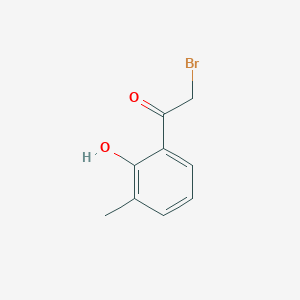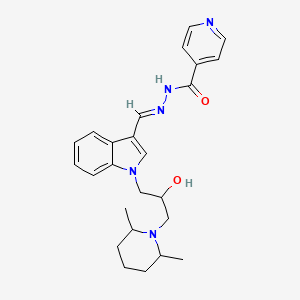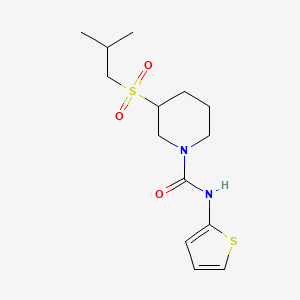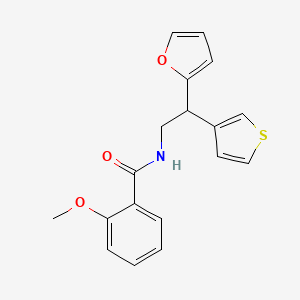
(4-(2-Hydroxypropyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that contains a piperazine ring and a thiadiazole ring. Piperazine rings are often found in pharmaceuticals and are known for their versatile biological activities . Thiadiazole is a heterocyclic compound containing sulfur and nitrogen, and it’s also found in various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperazine and thiadiazole rings, along with the hydroxypropyl and methyl groups. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperazine and thiadiazole rings, as well as the hydroxypropyl and methyl groups. The nitrogen atoms in the piperazine ring could potentially act as nucleophiles in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could contribute to its solubility in water .Aplicaciones Científicas De Investigación
Hsp90 Inhibition
This compound has been reported to possess Hsp90 inhibition properties . Hsp90 (Heat Shock Protein 90) is a chaperone protein that assists other proteins to fold properly, stabilizes proteins against heat stress, and aids in protein degradation. It also stabilizes a number of proteins required for tumor growth, so inhibitors of Hsp90 are often used in cancer treatments .
Antiviral Activity
Indole derivatives, which are structurally similar to the compound , have been found to possess various biological activities, including antiviral activity . This suggests the potential for this compound to be used in the development of new antiviral drugs .
Anti-inflammatory Activity
Again, the structural similarity to indole derivatives suggests this compound could have anti-inflammatory activity . This could make it useful in the treatment of conditions characterized by inflammation .
Anticancer Activity
Indole derivatives have been found to possess anticancer activity , suggesting that this compound could also have potential uses in cancer treatment .
Antimicrobial Activity
The compound could potentially have antimicrobial activity . This could make it useful in the treatment of various bacterial infections .
Antitubercular Activity
Indole derivatives have shown antitubercular activity . This suggests that the compound could potentially be used in the treatment of tuberculosis .
Mecanismo De Acción
Target of Action
The primary target of (4-(2-Hydroxypropyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone hydrochloride is the Heat Shock Protein 90 (Hsp90) . Hsp90 is a molecular chaperone that plays a crucial role in the folding, maturation, and stability of a wide variety of proteins, including key mediators of signal transduction, cell cycle control, and transcriptional regulation .
Mode of Action
This compound interacts with Hsp90 by binding to it, thereby inhibiting its function . The presence of a hydroxyl group at C-4 of the aryl ring on the piperazine moiety is crucial for this interaction . The inhibition of Hsp90 disrupts its ability to properly fold and stabilize client proteins, which can lead to their degradation and ultimately disrupt cellular processes that are critical for cell growth and survival .
Biochemical Pathways
The inhibition of Hsp90 affects multiple biochemical pathways due to the diverse set of client proteins that Hsp90 interacts with . These include signal transduction pathways, cell cycle control mechanisms, and transcriptional regulation processes . The downstream effects of these disruptions can vary widely depending on the specific client proteins involved and the cellular context .
Result of Action
The result of the compound’s action is a disruption of cellular processes due to the degradation of client proteins that are no longer properly folded and stabilized by Hsp90 . This can lead to cell growth inhibition and potentially cell death, depending on the specific client proteins involved .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(2-hydroxypropyl)piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2S.ClH/c1-8(16)7-14-3-5-15(6-4-14)11(17)10-9(2)12-13-18-10;/h8,16H,3-7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPZNGMWIHTNHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN(CC2)CC(C)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(3-Chlorophenyl)methyl]-3-methyl-8-{4-[(4-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2870537.png)
![Tert-butyl (3aS,6aR)-2-(2-chloropyrimidine-5-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2870539.png)




![1-(7-Methoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2870547.png)
![Tert-butyl (3S,4R)-3-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2870548.png)


![8-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2870556.png)

![2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2870558.png)